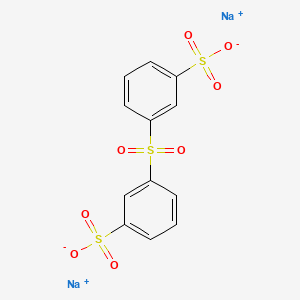

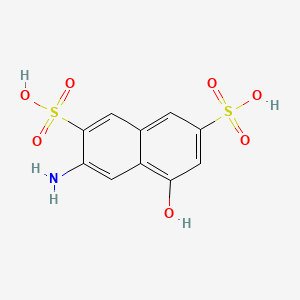

Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)

説明

Benzenesulfonic acid, also known as phenylsulfonic acid or besylic acid, is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts .

Synthesis Analysis

Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .Molecular Structure Analysis

The chemical formula of Benzenesulfonic acid is C6H6O3S . The InChI representation of the molecule is InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H, (H,7,8,9) .Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . Conversion to the corresponding benzenesulfonyl chloride is effected with phosphorus pentachloride .Physical And Chemical Properties Analysis

Benzenesulfonic acid is a colorless crystalline solid . It has a molar mass of 158.17 g·mol −1 , a density of 1.32 g/cm 3 at 47 °C , and a melting point of 44 °C (hydrate) and 51 °C (anhydrous) . It has a boiling point of 190 °C and a flash point greater than 113 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .科学的研究の応用

Ion-Selective Membranes

Research by Zhu et al. (2006) introduced the synthesis of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt, examining their thermal behavior and molecular arrangement. The sodium salt exhibited a unique hexagonal columnar disordered phase, which is significant for developing ion-selective membranes with potential ion-transport channels. This advancement highlights the application of benzenesulfonic acid sodium salts in creating innovative membrane materials for selective ion transport and separation processes Zhu et al., 2006.

Photolytic Oxidation Studies

Nakamura and Ogata (1977) investigated the photolysis of alkylbenzenesulfonic acids, including benzenesulfonic acid, in aqueous sodium hypochlorite solutions. They discovered that benzenesulfonic acid undergoes complete photolysis to yield carbon dioxide and sulfuric acid under certain conditions, providing insights into the environmental fate and potential remediation strategies for these compounds Nakamura & Ogata, 1977.

Functionalization of Carbon Nanofibers

Barroso-Bujans et al. (2007) successfully attached benzene sulfonic groups to carbon nanofiber surfaces, enhancing their functionality for potential applications in polymeric membranes for fuel cells. This research underscores the utility of benzenesulfonic acid derivatives in modifying nanomaterials for enhanced performance in energy-related applications Barroso-Bujans et al., 2007.

Synthesis of Sulfone-Containing Compounds

Shen et al. (2014) developed an iron-catalyzed approach to construct sulfone-containing oxindoles using benzenesulfinic acids. This method stands out for its efficiency, practicality, and the use of inexpensive materials, highlighting the role of benzenesulfonic acid derivatives in synthesizing biologically relevant compounds Shen et al., 2014.

Environmental Adsorption Studies

Ayranci and Duman (2010) explored the adsorption behaviors of benzene and naphthalene sulfonates, including benzenesulfonic acid sodium salts, on activated carbon cloth. Their findings contribute to understanding the interactions between these compounds and adsorbents, which is crucial for environmental remediation and water treatment applications Ayranci & Duman, 2010.

Safety And Hazards

Benzenesulfonic acid is corrosive . It poses hazards such as skin and eye irritation, and respiratory system damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

disodium;3-(3-sulfonatophenyl)sulfonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O8S3.2Na/c13-21(14,9-3-1-5-11(7-9)22(15,16)17)10-4-2-6-12(8-10)23(18,19)20;;/h1-8H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPLREGDBGPRSC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Na2O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889736 | |

| Record name | Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylsulfone-3,3'-disulfonic Acid Disodium Salt | |

CAS RN |

39616-93-8 | |

| Record name | Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)